alpha-Methyltryptamine (α-MT, AMT; CAS 304-54-1) is a synthetic indolealkylamine of the tryptamine class. Its core structure is defined by a methyl substituent at the alpha-carbon of the ethylamine side chain . This substitution confers a distinct pharmacological profile compared to unsubstituted tryptamine and N,N-dialkylated analogs like DMT. α-MT acts as a monoamine oxidase inhibitor (MAOI), a serotonin receptor agonist, and a monoamine reuptake inhibitor/releasing agent [1]. It exists as a racemate, with the S-(+)-enantiomer exhibiting greater activity [2].
Reported as MAO-A inhibitor and monoamine releasing/reuptake inhibitor — may support polypharmacology pathway studies
Racemic mixture; S-(+)-enantiomer context available for enantiomer-comparison research
Reported fit for SAR, neurochemical mapping, and forensic analytical method development studies
The alpha-methyl substitution in α-MT is not a minor structural variation; it fundamentally alters the compound's pharmacological signature in ways that preclude direct substitution with other tryptamines [1]. As a non-selective monoamine releasing agent and reuptake inhibitor, α-MT possesses a unique polypharmacology combining serotonergic, dopaminergic, and noradrenergic activity not found in N,N-dialkylated tryptamines like DMT or DET [2]. Furthermore, α-MT demonstrates significant and selective inhibition of monoamine oxidase A (MAO-A), a property that is markedly attenuated or absent in many of its close structural analogs [3]. Substituting α-MT with a simpler tryptamine would therefore fail to recapitulate its specific neurochemical signature and in vivo effects. The quantitative evidence in the following section substantiates these key points of differentiation.
Monoamine transporter profile mismatch
α-MT acts as SERT/NET/DAT inhibitor and releaser; DMT and similar N,N-dialkylated tryptamines lack this transporter activity, so direct substitution may not replicate neurochemical effects.
MAO-A inhibition potency context
α-MT’s reported MAO-A inhibition differs significantly from 5-MeO-AMT; substituting with 5-methoxy analogs may shift monoamine metabolism outcomes.
Behavioral and tissue-selectivity divergence
Reported behavioral profile and in vivo tissue effects differ from α-ethyltryptamine and α,α-dimethyltryptamine; selection requires endpoint-specific review.
[3] Wagmann L, Brandt SD, Kavanagh PV, Maurer HH, Meyer MR. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicol Lett. 2017;272:84-93. View Source
Quantitative Evidence: alpha-Methyltryptamine vs Analogs
MAO-A Inhibition: α-MT vs. 5-MeO-AMT
α-Methyltryptamine (α-MT) is a significantly more potent inhibitor of monoamine oxidase A (MAO-A) than its 5-methoxy derivative, 5-methoxy-α-methyltryptamine (5-MeO-AMT). This is a critical differentiator for in vitro and in vivo studies where MAO activity is a confounding variable [1].
MAO-A Inhibition PotencyDirect comparison
IC50 380 nM (α-MT) vs 31,000 nM (5-MeO-AMT) 81.6-fold more potent reported
Reported potency difference context for MAO-A assay design
In vitro enzyme inhibition assay (source data from [23])
Why This Matters
This order-of-magnitude difference in MAO-A inhibition is a critical factor for researchers selecting a tool compound, as it directly impacts experimental outcomes in assays sensitive to monoamine metabolism.
α-Methyltryptamine (α-MT) acts as a reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine [1]. In contrast, the classic psychedelic N,N-dimethyltryptamine (DMT) primarily acts as a 5-HT2A receptor agonist with minimal to no direct effect on monoamine transporters [2]. This functional divergence is a key differentiator for experimental design.
Reported functional dichotomy; may support transporter-focused studies
In vitro functional assays
Monoamine TransportersSERTNETDAT
Evidence Dimension
Monoamine Transporter Function
Target Compound Data
Inhibits SERT, NET, DAT; acts as releasing agent
Comparator Or Baseline
DMT: Minimal/no effect on SERT, NET, DAT
Quantified Difference
Functional dichotomy (inhibitor/releaser vs. non-inhibitor)
Conditions
In vitro functional assays
Why This Matters
This functional dichotomy determines the compound's utility in studies of monoamine transporter biology and distinguishes it from purely receptor-mediated psychedelics.
[2] Ray TS. Psychedelics and the Human Receptorome. PLoS ONE. 2010;5(2):e9019. View Source
In Vivo Tissue Selectivity: α-MT vs. α-ET
In a comparative in vivo study of alpha-alkylated tryptamines, α-MT and α-ethyltryptamine (α-ET) were shown to be relatively more effective in altering 5-HT metabolism in the heart than in the brain. In contrast, α,α-dimethyltryptamine exhibited the weakest activity in both tissues [1]. This demonstrates a clear rank order of in vivo activity and tissue selectivity.
Reported tissue-selectivity rank may guide in vivo model selection
Rat model, 5-HT metabolism measurement
In Vivo PharmacologyTissue DistributionSerotonin Metabolism
Evidence Dimension
In Vivo Efficacy on 5-HT Metabolism
Target Compound Data
Relatively more effective in heart than brain
Comparator Or Baseline
α-ET: similar tissue preference; α,α-DMT: weakest overall activity
Quantified Difference
Rank order: α-MT ≈ α-ET > α,α-DMT
Conditions
In vivo rat model, measurement of 5-HT metabolism
Why This Matters
This in vivo data provides critical context for selecting the appropriate tool compound, highlighting that even subtle changes in alkylation (α-methyl vs. α,α-dimethyl) drastically reduce pharmacological activity.
In Vivo PharmacologyTissue DistributionSerotonin Metabolism
[1] Gey KF, Pletscher A. Effect of alpha-alkylated tryptamine derivatives on 5-hydroxytryptamine metabolism in vivo. Br J Pharmacol Chemother. 1962 Aug;19(1):161-7. View Source
Behavioral Profile: α-MT vs. α-Ethyltryptamine
α-Methyltryptamine (α-MT) is documented to be more stimulating and hallucinogenic than its close structural analog, α-ethyltryptamine (α-ET) [1]. While α-ET's effects more closely resemble those of MDMA, α-MT retains a more pronounced psychedelic character [2]. This qualitative difference, while not always quantified, is a consistent finding in the literature and a key point of differentiation for researchers.
Behavioral ProfileClass-level inference
α-MT reported more stimulating/hallucinogenic; α-ET more MDMA-like
Reported qualitative behavioral difference context for SAR studies
Human and animal studies, qualitative
Behavioral PharmacologyIn Vivo EfficacyStructure-Activity Relationship
Evidence Dimension
In Vivo Behavioral Profile
Target Compound Data
More stimulating and hallucinogenic
Comparator Or Baseline
α-ET: Less stimulating, more MDMA-like
Quantified Difference
Qualitative difference in subjective/behavioral effects
Conditions
Qualitative assessment from human and animal studies
Why This Matters
For researchers studying the structure-activity relationships of psychedelics or modeling specific behavioral states, the choice between α-MT and α-ET is not interchangeable and depends on the desired pharmacological profile.
Behavioral PharmacologyIn Vivo EfficacyStructure-Activity Relationship
[2] Glennon RA. MDMA-like stimulus effects of alpha-ethyltryptamine and the alpha-ethyl homolog of DOM. Pharmacol Biochem Behav. 1993 Oct;46(2):459-62. View Source
Regional Brain Monoamine Effects: α-MT vs. 5-MeO-AMT
A systematic study comparing α-MT, 5-MeO-AMT, and 5-MeO-DiPT found that the three tryptamines had differential effects on dopamine and serotonin and their metabolites across multiple rat brain regions, including the prefrontal cortex, nucleus accumbens, dorsolateral striatum, and hippocampus [1]. This highlights that even within the α-methyltryptamine family, neurochemical effects are not uniform.
In vivo rat model, HPLC-ECD analysis of brain tissue
Why This Matters
This data is essential for researchers investigating the neuroanatomical basis of hallucinogenic effects, demonstrating that α-MT cannot be considered a simple proxy for other α-methyltryptamines.
NeurochemistryDopamineSerotoninBrain Region
[1] Li K, Li N, Chen Y, Li X, Qiao Y, Wang D, Di B, Xu P. A systematic study of changes in monoamine neurotransmitters in the rat brain following acute administration of alpha-methyltryptamine (AMT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). Behav Pharmacol. 2025 Sep;36(6):429-437. View Source
Analytical Differentiation from Isomer 5-IT
α-Methyltryptamine (AMT, 3-(2-aminopropyl)indole) is an isomer of 5-(2-aminopropyl)indole (5-IT). Their differentiation is a known analytical challenge. However, a detailed study demonstrated that subtle differences observed under mass spectral (GC-EI/CI) and UV conditions can be reliably used to distinguish the two compounds [1].
Isomer DifferentiationDirect comparison
Distinct MS fragmentation and UV spectra differentiate AMT from 5-IT
May support analytical method development for isomer-specific identification
This evidence is critical for forensic and analytical laboratories, confirming that while challenging, accurate identification and quantification of α-MT in the presence of its isomer is achievable with appropriate analytical methods and reference standards.
[1] Elliott SP, et al. AMT (3-(2-aminopropyl)indole) and 5-IT (5-(2-aminopropyl)indole): an analytical challenge and implications for forensic analysis. Drug Test Anal. 2013 Mar;5(3):196-202. View Source
alpha-Methyltryptamine Research Applications
Polypharmacology: Combined MAO-A Inhibition and Monoamine Release
α-MT is uniquely suited for in vitro and in vivo studies designed to investigate the functional consequences of concurrent MAO-A inhibition and monoamine release/reuptake blockade. Its potent MAO-A inhibition (IC50 380 nM) [1] and its action on SERT, NET, and DAT [2] make it a superior tool for modeling complex neurochemical interactions compared to simpler, single-mechanism tryptamines like DMT.
Forensic and Clinical Toxicology Reference Standard
Given the analytical challenge of distinguishing α-MT from its isomer 5-IT [3] and its relevance as a novel psychoactive substance, high-purity α-MT is an essential reference standard for forensic and clinical toxicology laboratories. Its use ensures accurate identification and quantification in complex biological matrices, supporting legal and public health investigations.
SAR Studies of Psychedelic Tryptamines
As the prototypical α-alkylated tryptamine, α-MT serves as a crucial reference point in SAR studies. Its distinct behavioral profile, being more stimulating than α-ethyltryptamine [4] and possessing a unique in vivo tissue-selectivity profile compared to α,α-dimethyltryptamine [5], makes it an invaluable comparator for elucidating how subtle structural modifications impact pharmacokinetics and pharmacodynamics within the tryptamine class.
Neurochemical Mapping of Hallucinogenic Effects
Research employing α-MT in in vivo models, as demonstrated by recent systematic studies [6], allows for precise mapping of monoaminergic changes across discrete brain regions. The compound's specific regional effects differentiate it from other α-methyltryptamines, making it a precise tool for dissecting the neuroanatomical correlates of hallucinogenic and stimulant properties.
Application
Selection Property
Validation Focus
Polypharmacology pathway studies
Combined MAO-A inhibition and monoamine transporter modulation
Neurochemical interaction endpoints
Forensic and bioanalytical reference standard
Isomer-specific analytical differentiation
Mass spectrometric and UV spectral identification
SAR studies of α-alkylated tryptamines
Structural comparator for behavioral and tissue-selectivity endpoints
[3] Elliott SP, et al. AMT (3-(2-aminopropyl)indole) and 5-IT (5-(2-aminopropyl)indole): an analytical challenge and implications for forensic analysis. Drug Test Anal. 2013 Mar;5(3):196-202. View Source
[5] Gey KF, Pletscher A. Effect of alpha-alkylated tryptamine derivatives on 5-hydroxytryptamine metabolism in vivo. Br J Pharmacol Chemother. 1962 Aug;19(1):161-7. View Source
[6] Li K, Li N, Chen Y, Li X, Qiao Y, Wang D, Di B, Xu P. A systematic study of changes in monoamine neurotransmitters in the rat brain following acute administration of alpha-methyltryptamine (AMT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). Behav Pharmacol. 2025 Sep;36(6):429-437. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.